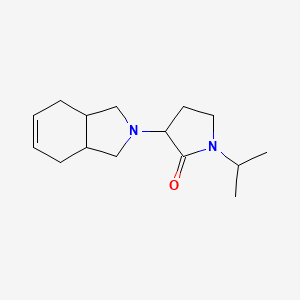
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one, also known as HPI-140, is a novel compound that has gained attention in the scientific research community for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one is not fully understood, but it is believed to act through the modulation of various signaling pathways. 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress. 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one can increase cell viability and reduce oxidative stress and inflammation. In vivo studies have shown that 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one can improve cognitive function, reduce anxiety and depression-like behaviors, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. Additionally, the cost of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one. In neurology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one could be studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one could be studied for its potential to treat other mood disorders such as bipolar disorder. In oncology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one could be studied for its potential to enhance the efficacy of current cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one and its potential side effects.
Synthesemethoden
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of cyclohexanone with 2-bromoethylamine hydrobromide, followed by reduction and cyclization. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to improve the yield and purity of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been studied for its potential therapeutic effects in various fields, including neurology, psychiatry, and oncology. In neurology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. In psychiatry, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been studied for its potential to treat anxiety and depression. In oncology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
3-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-11(2)17-8-7-14(15(17)18)16-9-12-5-3-4-6-13(12)10-16/h3-4,11-14H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIARESROGWGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)






![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)
![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)



![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)